4-Propoxyfuran-2(5H)-one

Description

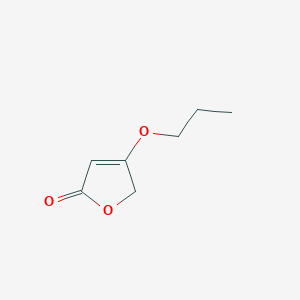

4-Propoxyfuran-2(5H)-one is a substituted furanone derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the furan-2(5H)-one core.

Properties

CAS No. |

112857-54-2 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3-propoxy-2H-furan-5-one |

InChI |

InChI=1S/C7H10O3/c1-2-3-9-6-4-7(8)10-5-6/h4H,2-3,5H2,1H3 |

InChI Key |

ZYEQSMWILVQVIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=O)OC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxyfuran-2(5H)-one (Tetronic Acid)

4-Methoxyfuran-2(5H)-one Derivatives

- Structure : Methoxy (-OCH₃) group at the 4-position.

- Properties : Reduced acidity compared to hydroxy analogs (pKa ~10–12), enhancing stability under basic conditions.

- Synthesis: Achieved via nucleophilic substitution of 4-halo-furanones (e.g., 3,4-dibromo-5-methoxyfuran-2(5H)-one reacting with amines) .

- Applications : Intermediate in synthesizing antimicrobial and anti-inflammatory agents .

4-Halo-furan-2(5H)-ones (e.g., 4-Chloro-5-hydroxyfuran-2(5H)-one)

- Structure : Halogen substituents (Cl, Br) at the 4-position.

- Properties : Increased electrophilicity at C-5, facilitating nucleophilic additions (e.g., Michael additions) .

- Synthesis: Halolactonization of γ,δ-unsaturated acids or direct halogenation of furanones .

- Applications : Key intermediates for functionalized lactones and bioactive molecules .

4-Alkyl-furan-2(5H)-ones (e.g., 4-Methyl- or 4-Propyl-furanones)

- Structure : Alkyl groups (methyl, propyl) at the 4-position.

- Properties : Enhanced lipophilicity and steric bulk, reducing ring-opening reactivity.

- Synthesis : Alkylation of tetronic acid or cycloaddition reactions .

- Applications : Flavoring agents (e.g., 4-methyl derivatives) and precursors for antitumor compounds .

Pharmacological Profiles

Anti-inflammatory Activity

- Rofecoxib (4-(4'-Methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone): A COX-2-selective inhibitor with 1,000-fold selectivity over COX-1 (IC₅₀ = 18 nM vs. >15 µM). The sulfonylphenyl group at C-4 and phenyl at C-3 are critical for binding .

- 4-Propoxy Analogs : Propoxy may improve membrane permeability compared to polar groups (e.g., hydroxy), but selectivity for COX-2 remains unverified .

Antimicrobial and Antifungal Activity

- 5-Hydroxy-4-methylfuran-2(5H)-one : Exhibits moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) due to the methyl group enhancing membrane disruption .

- 4-Halo Derivatives : 4-Chloro-5-hydroxyfuran-2(5H)-one shows antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) via electrophilic interference with bacterial enzymes .

Physicochemical and Reactivity Comparison

Key Research Findings

Synthetic Utility: 4-Hydroxy and 4-halo derivatives are preferred for further functionalization due to their reactivity, whereas 4-alkoxy groups (e.g., methoxy, propoxy) are less reactive but improve stability .

Biological Performance :

- Substitution at C-4 significantly impacts bioactivity. Polar groups (hydroxy, methoxy) favor water solubility but reduce membrane penetration, while hydrophobic groups (propoxy, propyl) enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.